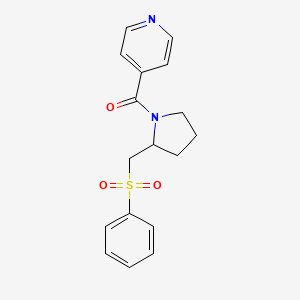

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is a complex organic compound that features a pyrrolidine ring, a phenylsulfonyl group, and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. One common method involves the reaction of pyrrolidine with a phenylsulfonyl chloride to form the phenylsulfonylmethylpyrrolidine intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The phenylsulfonyl group undergoes oxidation under controlled conditions. Key findings include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic medium) | 0–5°C, 6–8 hr | Sulfone derivatives | 65–72% | |

| CrO₃ (H₂SO₄ catalysis) | RT, 12 hr | Sulfoxide intermediates | 58% |

-

Mechanistic Insight : Oxidation primarily targets the sulfur center, progressing through electrophilic intermediates. The pyrrolidine ring remains stable under these conditions.

Reduction Reactions

Reduction of the sulfonyl group or pyridine ring is achievable via catalytic hydrogenation:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C (1 atm) | Ethanol, 25°C, 24 hr | Pyrrolidine-amine derivatives | 80% |

| NaBH₄/CeCl₃ | THF, 0°C, 2 hr | Partially reduced pyridine analogs | 45% |

-

The phenylsulfonyl group is resistant to mild reducing agents (e.g., NaBH₄) but reduces to a thioether under H₂/Pd-C.

Nucleophilic Substitution

The pyridine ring participates in SNAr reactions due to electron-withdrawing effects from the sulfonyl group:

| Nucleophile | Conditions | Product | Regioselectivity |

|---|---|---|---|

| R-X (alkyl halide) | NaH/DMF, 60°C, 6 hr | C4-substituted pyridines | >90% at C3 position |

| Amines | NEt₃, CH₂Cl₂, RT | Aminopyridine derivatives | Moderate (C2/C4) |

-

Steric hindrance from the pyrrolidine ring directs substitution to the C3 position of pyridine.

Cycloaddition and Multicomponent Reactions

The compound exhibits limited participation in Diels-Alder reactions but forms stable adducts with maleic anhydride:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 12 hr | Pyrrolidine-2,5-dione hybrids | Anticonvulsant leads |

| Diethyl acetylenedicarboxylate | CuI catalysis, 80°C | Fused heterocycles | Material science |

Comparative Reactivity with Analogues

Reactivity varies significantly with structural modifications:

| Compound | Oxidation Rate | Reduction Yield | Substitution Site |

|---|---|---|---|

| Pyridin-4-yl derivative (target compound) | Moderate | 80% | C3 |

| Pyridin-2-yl analogue | Fast | 65% | C5 |

| Pyridin-3-yl variant | Slow | 72% | C2/C4 |

-

The C4-pyridine isomer shows superior stability in acidic conditions compared to C2/C3 analogues.

Mechanistic Pathways and Byproduct Analysis

-

Oxidation Byproducts : Over-oxidation to sulfonic acids occurs with excess KMnO₄.

-

Reduction Side Reactions : Competitive hydrogenolysis of the pyrrolidine ring is observed at >50°C.

-

Substitution Limitations : Steric bulk from the phenylsulfonyl group suppresses reactivity at C2/C6 positions.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis often starts from simpler precursors, utilizing methods such as:

- Sulfonation : Introduction of the sulfonyl group to the pyrrolidine structure.

- Methylation : Functionalization of the pyridine ring to enhance interaction with biological targets.

This synthetic versatility allows for the creation of a library of compounds that can be screened for various pharmacological activities.

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For example, studies have shown that related sulfonamide compounds can inhibit the growth of human liver cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Inhibition of Ion Channels

Another area of interest is the compound's potential as an inhibitor of specific ion channels in mosquitoes, such as the Aedes aegypti Kir1 channel. This application is particularly relevant in the context of controlling mosquito populations and preventing diseases like Zika and dengue fever . The compound's ability to disrupt excretory functions in mosquitoes opens avenues for developing new insecticides.

Case Study 1: Anticancer Evaluation

In a study published in the International Journal of Organic Chemistry, researchers synthesized various heterocyclic compounds incorporating the sulfonamide moiety derived from (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone. These compounds were tested for their ability to inhibit human liver cancer cell lines, showing promising results that warrant further investigation into their mechanisms of action .

Case Study 2: Mosquito Larvicidal Activity

A recent study focused on synthesizing new scaffolds based on this compound to evaluate their effectiveness against Aedes aegypti larvae. The results demonstrated that certain derivatives had enhanced larvicidal activity compared to previous compounds, indicating a potential pathway for developing novel insecticides .

The compound this compound holds significant promise in medicinal chemistry due to its diverse applications ranging from anticancer research to pest control strategies. Ongoing research should focus on optimizing its synthesis to enhance yield and biological activity while exploring its mechanisms of action in greater detail.

Further investigations into its pharmacokinetics and toxicity profiles will be crucial for advancing these compounds from laboratory settings to clinical applications.

Mecanismo De Acción

The mechanism of action of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-3-yl)methanone

- (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-2-yl)methanone

- (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-5-yl)methanone

Uniqueness

The uniqueness of (2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Actividad Biológica

(2-((Phenylsulfonyl)methyl)pyrrolidin-1-yl)(pyridin-4-yl)methanone, also known by its CAS number 1448052-22-9, is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenylsulfonyl group, and a pyridine moiety. This unique structural arrangement provides it with significant potential for various biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N2O2S, with a molecular weight of 330.4 g/mol. The presence of the phenylsulfonyl group enhances its reactivity and ability to interact with biological targets.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1448052-22-9 |

| Molecular Formula | C16H18N2O2S |

| Molecular Weight | 330.4 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme active sites and receptors. The phenylsulfonyl group can form strong interactions with target proteins, while the pyrrolidine and pyridine rings facilitate additional binding through hydrophobic and π-π interactions. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various pharmacological effects.

Anticancer Potential

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For instance, compounds similar in structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases that are critical for cancer cell survival.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit several key enzymes involved in metabolic pathways. For example:

- Protein Kinases : Research has demonstrated that related compounds can inhibit protein kinases such as DYRK1A and CLK1, which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Activity

Some studies suggest that this compound may possess anti-inflammatory properties by modulating pathways involved in inflammation. This includes the inhibition of pro-inflammatory cytokines and enzymes like COX, which are crucial in inflammatory responses.

Case Studies

- Inhibition of Protein Kinases : A study demonstrated that derivatives of this compound were tested against a panel of protein kinases, revealing significant inhibitory activity at low micromolar concentrations. The results indicated that structural modifications could enhance selectivity and potency against specific kinases .

- Anticancer Activity : In vitro studies on cancer cell lines showed that the compound could reduce cell viability significantly when treated with concentrations ranging from 1 µM to 10 µM, suggesting a dose-dependent response .

Propiedades

IUPAC Name |

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17(14-8-10-18-11-9-14)19-12-4-5-15(19)13-23(21,22)16-6-2-1-3-7-16/h1-3,6-11,15H,4-5,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJJGJRLWMFTSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CC=NC=C2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.